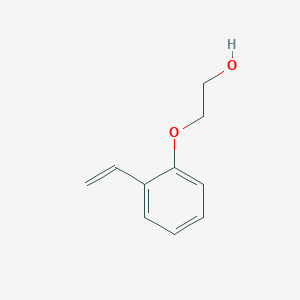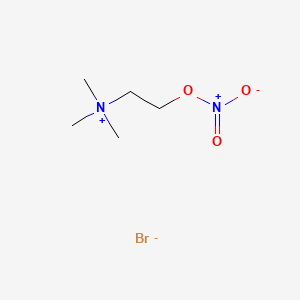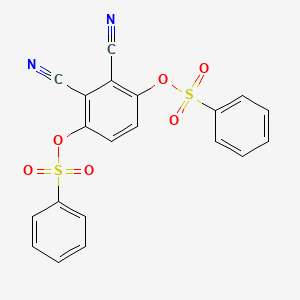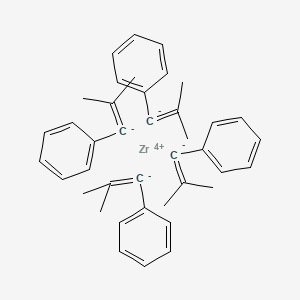
3,4,5,6,7-Pentabromo-1,2-dimethyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5,6,7-Pentabromo-1,2-dimethyl-1H-indole is a brominated indole derivative. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. The bromination of indole compounds often enhances their biological activity, making them valuable in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6,7-Pentabromo-1,2-dimethyl-1H-indole typically involves the bromination of 1,2-dimethylindole. This can be achieved through the use of brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of brominated indoles, including this compound, often involves large-scale bromination processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5,6,7-Pentabromo-1,2-dimethyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove bromine atoms, leading to less brominated indole derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives.
Wissenschaftliche Forschungsanwendungen
3,4,5,6,7-Pentabromo-1,2-dimethyl-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s brominated structure can enhance its interaction with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Brominated indoles are investigated for their potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: The compound can be used in the development of flame retardants and other industrial materials.
Wirkmechanismus
The mechanism of action of 3,4,5,6,7-Pentabromo-1,2-dimethyl-1H-indole involves its interaction with specific molecular targets. The bromine atoms enhance the compound’s ability to bind to proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cancer cell growth or the disruption of microbial cell function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethylindole: A less brominated indole derivative with different biological properties.
4,5-Dibromo-1,2-dimethyl-1H-imidazole: Another brominated heterocycle with distinct chemical and biological characteristics.
Uniqueness
3,4,5,6,7-Pentabromo-1,2-dimethyl-1H-indole is unique due to its high degree of bromination, which significantly alters its chemical reactivity and biological activity compared to less brominated indoles. This makes it a valuable compound for specific research applications where enhanced interaction with biological targets is desired.
Eigenschaften
CAS-Nummer |
64945-33-1 |
|---|---|
Molekularformel |
C10H6Br5N |
Molekulargewicht |
539.7 g/mol |
IUPAC-Name |
3,4,5,6,7-pentabromo-1,2-dimethylindole |
InChI |
InChI=1S/C10H6Br5N/c1-3-5(11)4-6(12)7(13)8(14)9(15)10(4)16(3)2/h1-2H3 |
InChI-Schlüssel |
DOQZEHAEQVKNJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(N1C)C(=C(C(=C2Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


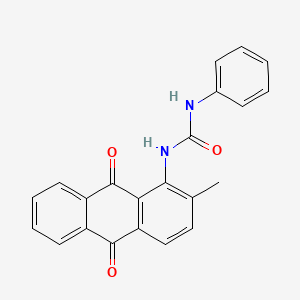
![Methyl [2-(cyclohexylamino)-2-oxoethyl]carbamate](/img/structure/B14505206.png)
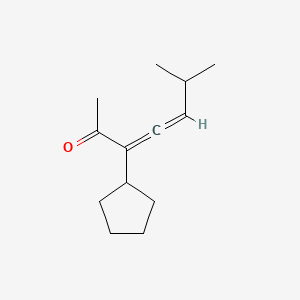
![5,5'-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole]](/img/structure/B14505211.png)
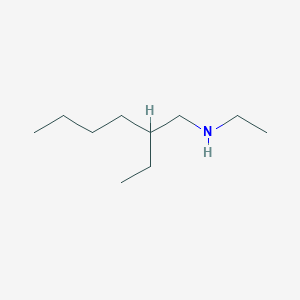
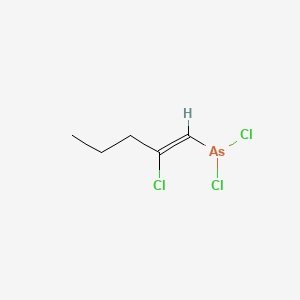
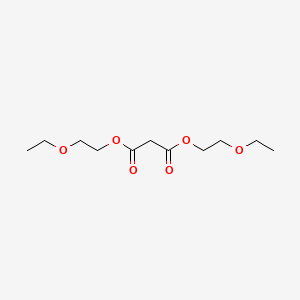
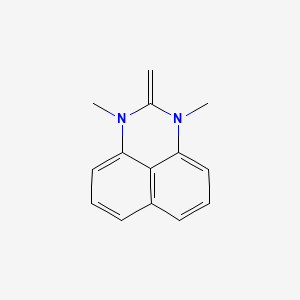

![N,N'-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14505247.png)
